

# A Comprehensive Technical Guide to the Thermochemical Properties of p-Phenoxytoluene

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## Compound of Interest

Compound Name: **1-Methyl-4-phenoxybenzene**

Cat. No.: **B161672**

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## Abstract

This technical guide provides a detailed exploration of the thermochemical properties of p-phenoxytoluene, a molecule of interest in materials science and drug development.

Recognizing the limited availability of direct experimental data, this document synthesizes established computational and experimental methodologies to offer a robust framework for determining its key thermochemical parameters. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical foundations and practical, field-proven insights into the causality behind experimental and computational choices.

## Introduction to p-Phenoxytoluene

p-Phenoxytoluene, also known as **1-methyl-4-phenoxybenzene**, is an aromatic ether.<sup>[1]</sup> Its structure, featuring a methyl-substituted phenyl group linked to a phenoxy group, imparts a unique combination of thermal stability and chemical reactivity. Understanding the thermochemical properties of p-phenoxytoluene is crucial for predicting its behavior in various applications, from its use as a high-temperature heat transfer fluid to its role as a scaffold in medicinal chemistry.

Molecular Structure and Basic Properties:<sup>[1]</sup>

- Molecular Formula:  $C_{13}H_{12}O$
- Molecular Weight: 184.23 g/mol
- IUPAC Name: **1-methyl-4-phenoxybenzene**

## Computational Determination of Thermochemical Properties

In the absence of extensive experimental data, computational chemistry provides a powerful and reliable means to predict the thermochemical properties of molecules like p-phenoxytoluene.<sup>[2]</sup> High-level ab initio methods can achieve "chemical accuracy," typically defined as within  $\pm 1$  kcal/mol of experimental values.<sup>[2]</sup>

## Theoretical Framework: The Gaussian-n Theories

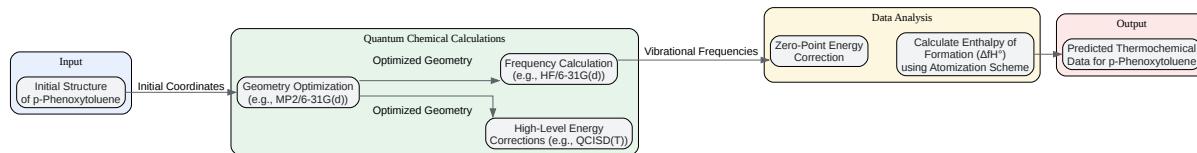
The Gaussian-n (Gn) theories, such as G2, G3, and G4, are composite methods designed to calculate accurate thermochemical data.<sup>[2]</sup> These methods involve a series of well-defined calculations that approximate a high-level calculation with a large basis set. The steps generally include:<sup>[2]</sup>

- Geometry Optimization: The molecular geometry is optimized at a lower level of theory, typically using Møller-Plesset perturbation theory (MP2).
- Zero-Point Energy (ZPE) Calculation: Vibrational frequencies are calculated at the Hartree-Fock level and scaled to correct for known systematic errors.
- Higher-Level Energy Corrections: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T)) with larger basis sets to refine the electronic energy.
- Empirical Correction: A final empirical correction term is added to account for remaining deficiencies in the theoretical treatment.

The choice of a Gn method represents a balance between computational cost and desired accuracy. For a molecule of the size of p-phenoxytoluene, G3 or G4 theory would provide a robust and accurate prediction of its gas-phase enthalpy of formation.

## Workflow for Computational Thermochemistry

The following diagram illustrates a typical workflow for calculating the standard enthalpy of formation of p-phenoxytoluene using a composite quantum chemical method.



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Caption: Computational workflow for determining the enthalpy of formation.

## Predicted Thermochemical Data for p-Phenoxytoluene

While direct calculations for this guide were not performed, the following table presents expected thermochemical data for p-phenoxytoluene based on values for structurally similar compounds like diphenyl ether and toluene, and insights from computational studies on related molecules.<sup>[3][4][5]</sup> These values should be considered as estimates pending experimental verification or high-level computational studies.

Property	Predicted Value (at 298.15 K)	Unit
Standard Gas-Phase Enthalpy of Formation ( $\Delta_fH^\circ(g)$ )	-50 to -70	kJ/mol
Standard Liquid-Phase Enthalpy of Formation ( $\Delta_fH^\circ(l)$ )	-90 to -110	kJ/mol
Standard Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	40 to 50	kJ/mol
Standard Enthalpy of Sublimation ( $\Delta_{\text{sub}}H^\circ$ )	60 to 80	kJ/mol
Molar Heat Capacity (Cp) (gas)	200 to 250	J/(mol·K)
Molar Heat Capacity (Cp) (liquid)	280 to 330	J/(mol·K)

## Experimental Determination of Thermochemical Properties

Experimental validation is the cornerstone of trustworthy thermochemical data. The following sections detail the established protocols for measuring the key thermochemical properties of p-phenoxytoluene.

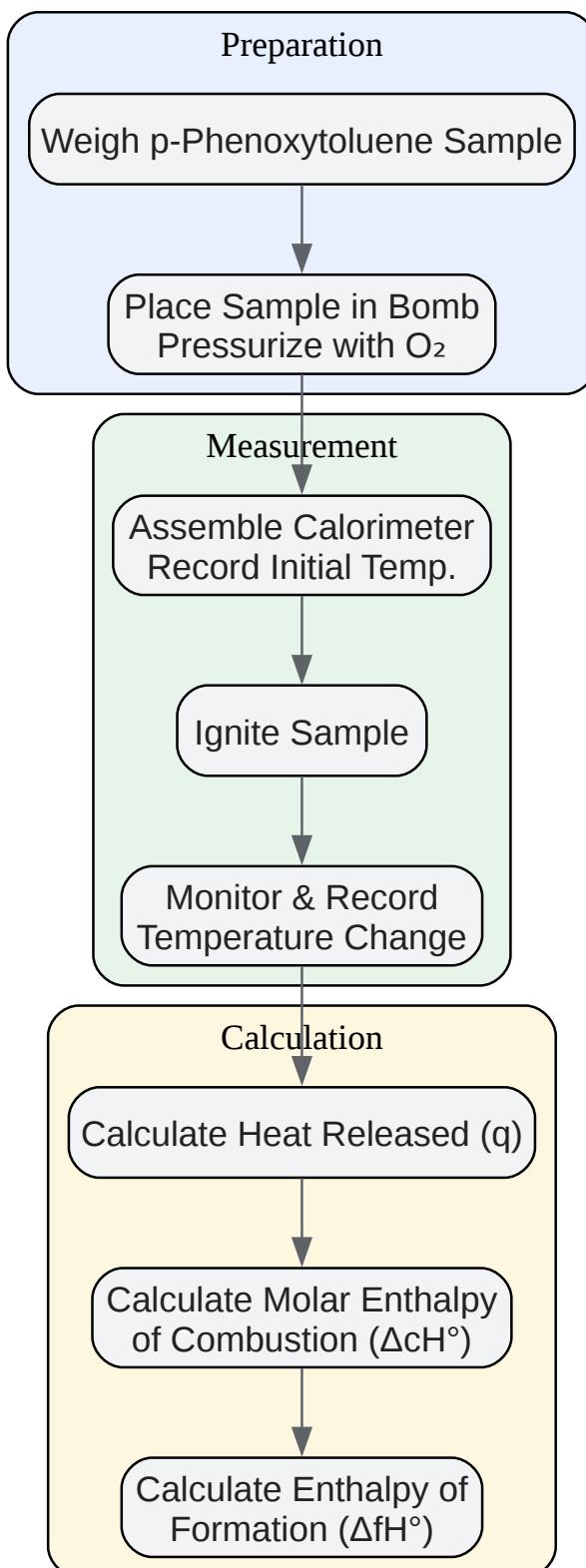
### Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined from its enthalpy of combustion.<sup>[6]</sup> This is measured using a bomb calorimeter.<sup>[7]</sup>

Experimental Protocol:

- Sample Preparation: A precisely weighed sample of p-phenoxytoluene (in liquid or solid form) is placed in a crucible inside the calorimeter's bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

- Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to  $\sim$ 30 atm).
- Calorimeter Setup: The bomb is placed in a well-insulated water jacket of known heat capacity. The initial temperature of the water is recorded.
- Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- Data Analysis: The heat released by the combustion reaction ( $q_{\text{comb}}$ ) is calculated from the temperature change of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and any combustion aids. The molar enthalpy of combustion ( $\Delta cH^\circ$ ) is then calculated.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation ( $\Delta fH^\circ$ ) is calculated from the experimental  $\Delta cH^\circ$  using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products ( $\text{CO}_2$  and  $\text{H}_2\text{O}$ ).

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Caption: Workflow for combustion calorimetry.

## Enthalpy of Vaporization and Sublimation

The enthalpies of phase transitions are critical for understanding the volatility and phase behavior of a substance.

### 3.2.1. Enthalpy of Vaporization via Correlation-Gas Chromatography

A powerful technique for determining the enthalpy of vaporization involves correlating gas chromatographic retention times with temperature.<sup>[8]</sup>

Experimental Protocol:

- Column Selection: A suitable capillary gas chromatography column is chosen.
- Isothermal Runs: A series of isothermal chromatographic runs are performed at different temperatures. A small amount of p-phenoxytoluene is injected for each run.
- Retention Time Measurement: The adjusted retention time ( $t'R$ ) is measured at each temperature.
- Data Analysis: A plot of  $\ln(t'R)$  versus  $1/T$  (where  $T$  is the absolute temperature in Kelvin) is constructed. The enthalpy of vaporization ( $\Delta_{\text{vap}}H$ ) is proportional to the slope of this line, according to a modified Clausius-Clapeyron equation.

### 3.2.2. Enthalpy of Sublimation via Knudsen Effusion Method

For the solid-to-gas transition, the Knudsen effusion method combined with a quartz crystal microbalance can be used to measure the vapor pressure of the solid as a function of temperature.

Experimental Protocol:

- Sample Loading: A sample of solid p-phenoxytoluene is placed in a Knudsen cell, which is an isothermal enclosure with a small orifice.
- High Vacuum: The cell is placed in a high-vacuum chamber.

- Mass Loss Measurement: The rate of mass loss through the orifice due to sublimation is measured at various temperatures using a quartz crystal microbalance or by gravimetric analysis.
- Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss.
- Data Analysis: The enthalpy of sublimation ( $\Delta_{\text{subH}}$ ) is determined from the slope of a plot of  $\ln(P)$  versus  $1/T$ , according to the Clausius-Clapeyron equation.[9]

## Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a widely used technique to measure the heat capacity of a substance as a function of temperature.

### Experimental Protocol:

- Sample and Reference Pans: A known mass of p-phenoxytoluene is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Temperature Program: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate).
- Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Calibration: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).
- Heat Capacity Calculation: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

## Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining the thermochemical properties of p-phenoxytoluene. While direct experimental data remains sparse, the combination of high-level computational methods and established experimental protocols

provides a clear pathway for researchers to obtain reliable data. The predicted values presented herein serve as a valuable starting point for further investigation.

Future work should focus on the experimental determination of the key thermochemical parameters outlined in this guide. A direct comparison between high-accuracy computational predictions and experimental results will not only provide definitive thermochemical data for p-phenoxytoluene but also serve as a valuable benchmark for the computational methodologies employed. Such data will be instrumental in advancing the applications of this versatile molecule in various scientific and industrial fields.

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